7-(furan-2-yl)-2-(piperidin-1-yl)-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, a heterocyclic scaffold known for diverse pharmacological activities, including analgesic and anticancer effects . Its structure features:
- Position 7: Furan-2-yl group, contributing π-π stacking interactions for receptor binding.
- Position 2: Piperidin-1-yl moiety, enhancing lipophilicity and metabolic stability.
- Position 5: 4-(Trifluoromethyl)benzyl substituent, a strong electron-withdrawing group that may improve binding affinity and pharmacokinetic properties compared to simpler alkyl/aryl groups .
Synthesis involves coupling a preformed thiazolo[4,5-d]pyridazin-4(5H)-one core with appropriate amine and benzyl halide derivatives via nucleophilic substitution or alkylation reactions .
Properties
IUPAC Name |
7-(furan-2-yl)-2-piperidin-1-yl-5-[[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2S/c23-22(24,25)15-8-6-14(7-9-15)13-29-20(30)18-19(17(27-29)16-5-4-12-31-16)32-21(26-18)28-10-2-1-3-11-28/h4-9,12H,1-3,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVVROUJZMNXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=C(C=C4)C(F)(F)F)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(furan-2-yl)-2-(piperidin-1-yl)-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a novel thiazolo-pyridazinone derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The thiazole and pyridazine rings contribute to its pharmacological properties, enhancing its interaction with proteins and enzymes.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target molecule have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting a potent cytotoxic effect. The presence of electron-donating groups on the phenyl ring enhances this activity through improved binding affinity to target proteins involved in cell proliferation and survival .
Antimicrobial Activity
Thiazolo[4,5-d]pyridazinones have also been studied for their antimicrobial effects. Preliminary studies suggest that the compound exhibits activity against a range of bacterial strains, potentially through inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Anti-inflammatory Effects
The compound has been identified as a selective inhibitor of Class I phosphoinositide 3-kinases (PI3K), particularly PI3Kgamma, which plays a crucial role in inflammatory responses. In vitro studies demonstrated that the compound significantly reduced leukocyte recruitment in mouse models of inflammation, indicating its potential as an anti-inflammatory agent .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that modifications on the piperidine and trifluoromethyl groups significantly influence biological activity. For example:
- Piperidine Substituents : Variations in substituents on the piperidine ring can enhance selectivity for specific targets.
- Trifluoromethyl Group : This group has been shown to increase lipophilicity, improving membrane permeability and bioavailability.
Comparison with Similar Compounds
Substituent Variations at Position 5
The 4-(trifluoromethyl)benzyl group distinguishes this compound from analogs with other substitutions:
Key Observations :
- The 4-(trifluoromethyl)benzyl group is unique; its electron-withdrawing nature may increase metabolic stability compared to electron-donating groups like methyl .
- Substituted benzyl groups (e.g., 2-methylbenzyl) show moderate bioactivity, while unsubstituted benzyl derivatives serve as baseline references .
Substituent Variations at Position 7
The furan-2-yl group at position 7 is conserved in many analogs, but other aryl groups exist:
Key Observations :
Variations in the Amine Substituent at Position 2
Piperidin-1-yl is compared to other cyclic amines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
